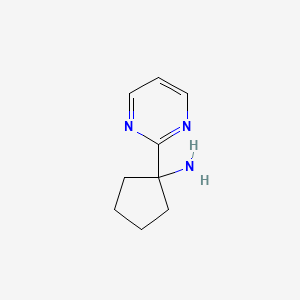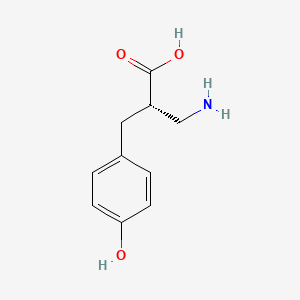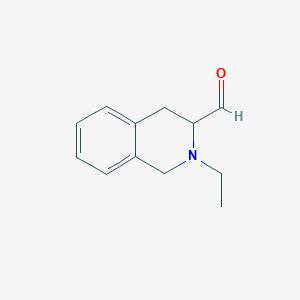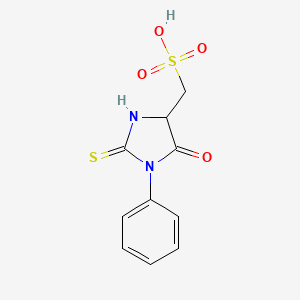![molecular formula C13H22Cl2N2O2 B12946429 {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)
{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride typically involves the reaction of 2-(2-bromoethoxy)aniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its morpholine ring is a common motif in bioactive molecules, making it a useful tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is employed in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[2-(Piperidin-4-yl)ethoxy]phenyl}methanamine: Similar structure but contains a piperidine ring instead of a morpholine ring.
{2-[2-(Pyrrolidin-4-yl)ethoxy]phenyl}methanamine: Contains a pyrrolidine ring, offering different reactivity and properties.
{2-[2-(Azepan-4-yl)ethoxy]phenyl}methanamine: Features an azepane ring, providing unique chemical behavior.
Uniqueness
{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is unique due to its morpholine ring, which imparts specific chemical and biological properties. The presence of both nitrogen and oxygen in the ring enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H22Cl2N2O2 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
[2-(2-morpholin-4-ylethoxy)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15;;/h1-4H,5-11,14H2;2*1H |
Clé InChI |
RQOVRKAMOVSUSK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=CC=C2CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)


![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)






